molecular formula C9H7N3O2 B567823 4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid CAS No. 1260765-26-1

4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B567823
CAS No.: 1260765-26-1
M. Wt: 189.174
InChI Key: HJVKSEDQRMTXQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that contains both pyridine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the condensation of pyridine-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The carboxylic acid group can be introduced through various methods, such as oxidation of a methyl group or direct carboxylation.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrazole rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is utilized in the production of advanced materials and as a catalyst in organic reactions.

Comparison with Similar Compounds

    Pyridine derivatives: Compounds like 2-pyridinecarboxylic acid and 4-pyridinecarboxylic acid share structural similarities.

    Pyrazole derivatives: Compounds such as 1H-pyrazole-3-carboxylic acid and 4-methyl-1H-pyrazole-3-carboxylic acid are closely related.

Uniqueness: 4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both pyridine and pyrazole rings, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

4-pyridin-2-yl-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)8-6(5-11-12-8)7-3-1-2-4-10-7/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVKSEDQRMTXQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(NN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719215
Record name 4-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260765-26-1
Record name 4-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.